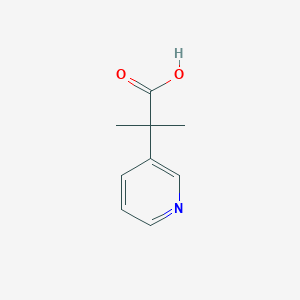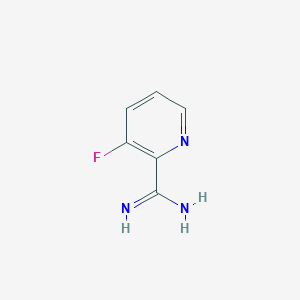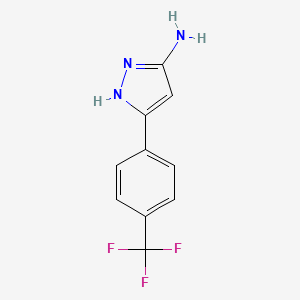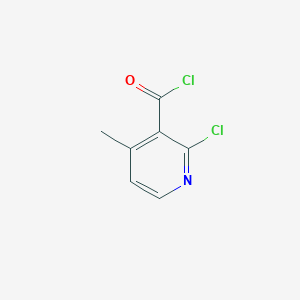
2-Chloro-4-methyl-nicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-nicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and is known for its applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the nicotinoyl chloride structure, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-methyl-nicotinoyl chloride typically involves the chlorination of 4-methyl-nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methyl-nicotinic acid is treated with thionyl chloride to yield this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and the molar ratio of reactants. The use of efficient purification techniques, such as recrystallization or distillation, ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions
2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Chloro-4-methyl-nicotinic acid.
Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
2-Chloro-4-methyl-nicotinic acid: Formed through hydrolysis.
科学研究应用
2-Chloro-4-methyl-nicotinoyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research purposes.
作用机制
The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 2-Chloro-4-methylpyridine-3-carbonyl chloride
- 2-Chloro-5-methyl-nicotinoyl chloride
Uniqueness
2-Chloro-4-methyl-nicotinoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the nicotinoyl chloride structure allows for selective reactions and applications that are not possible with other similar compounds .
属性
IUPAC Name |
2-chloro-4-methylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUNVJXFAVQYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
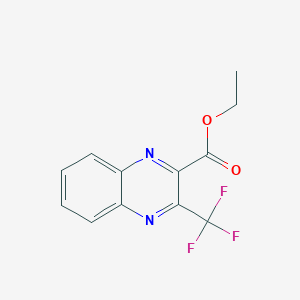
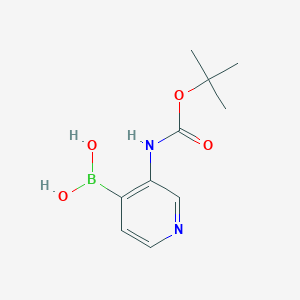
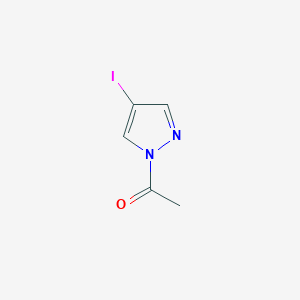
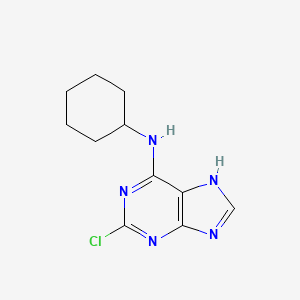
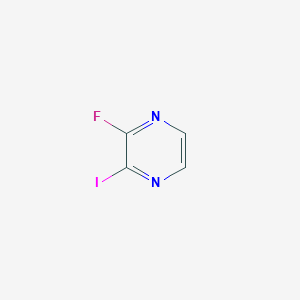
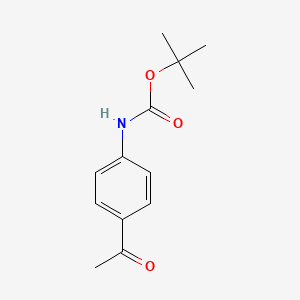

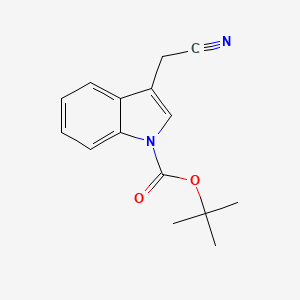

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)

